3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid
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Overview
Description
3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid is an organic compound that features a tert-butoxy group attached to an ethylamino side chain, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groupsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The ethylamino side chain can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid
- 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid
- Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the tert-butoxy group provides stability and protection during synthetic processes, while the ethylamino and propanoic acid moieties offer versatility in chemical modifications and applications .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]ethylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-7-6-10-5-4-8(11)12/h10H,4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQHTBIMPOJIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCNCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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